molecular formula C7H16N2O3S2 B13145446 N-(Dimethyl(oxo)-l6-sulfanylidene)piperidine-1-sulfonamide

N-(Dimethyl(oxo)-l6-sulfanylidene)piperidine-1-sulfonamide

Cat. No.: B13145446
M. Wt: 240.3 g/mol
InChI Key: BUGMCZUITOXMHP-UHFFFAOYSA-N
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Description

N-(Dimethyl(oxo)-l6-sulfanylidene)piperidine-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dimethyl(oxo)-l6-sulfanylidene)piperidine-1-sulfonamide typically involves the reaction of piperidine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme can be represented as follows:

[ \text{Piperidine} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(Dimethyl(oxo)-l6-sulfanylidene)piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the substituent introduced.

Scientific Research Applications

N-(Dimethyl(oxo)-l6-sulfanylidene)piperidine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Dimethyl(oxo)-l6-sulfanylidene)piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-1-sulfonamide: Shares the piperidine and sulfonamide structure but lacks the dimethyl(oxo) group.

    N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-1-sulfonamide: Contains a pyrazole ring in addition to the piperidine and sulfonamide groups.

Uniqueness

N-(Dimethyl(oxo)-l6-sulfanylidene)piperidine-1-sulfonamide is unique due to the presence of the dimethyl(oxo) group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H16N2O3S2

Molecular Weight

240.3 g/mol

IUPAC Name

N-[dimethyl(oxo)-λ6-sulfanylidene]piperidine-1-sulfonamide

InChI

InChI=1S/C7H16N2O3S2/c1-13(2,10)8-14(11,12)9-6-4-3-5-7-9/h3-7H2,1-2H3

InChI Key

BUGMCZUITOXMHP-UHFFFAOYSA-N

Canonical SMILES

CS(=NS(=O)(=O)N1CCCCC1)(=O)C

Origin of Product

United States

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